1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound that features a thiophene ring fused with a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by its integration into the tetrahydroisoquinoline framework. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the molecule .
Scientific Research Applications
1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. It is known to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal signaling. This modulation can result in anticonvulsant and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: This compound shares the thiophene ring but has a different core structure.
1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride: A derivative with similar properties but different solubility and stability characteristics.
Uniqueness
This compound is unique due to its combined thiophene and tetrahydroisoquinoline structures, which confer distinct chemical and biological properties. Its ability to modulate specific ion channels makes it a valuable compound for medicinal research .
Properties
CAS No. |
600647-35-6 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H15NOS/c1-9-5-7-17-14(9)13-12-3-2-11(16)8-10(12)4-6-15-13/h2-3,5,7-8,13,15-16H,4,6H2,1H3 |
InChI Key |
GVKJZNFCIMFTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
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